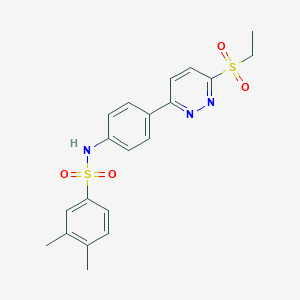

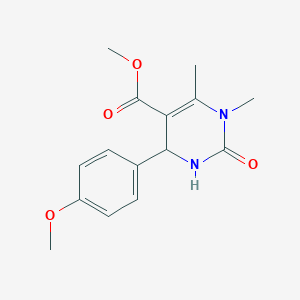

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a compound that falls within the category of sulfonamide derivatives. These compounds are known for their diverse pharmacological activities, which often make them the subject of medicinal chemistry research. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from related sulfonamide analogs and their structure-activity relationships.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of sulfonyl groups to an aromatic or heteroaromatic ring. The provided papers do not detail the synthesis of the exact compound , but they do provide insight into the synthesis of related compounds. For instance, the synthesis of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs involves the modification of the arylsulfonyl group to improve pharmacological properties . This suggests that similar synthetic strategies could be applied to the synthesis of this compound, with careful consideration of the functional groups that influence activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical to their biological activity. The structure-activity relationship study in paper indicates that specific substitutions on the benzenesulfonyl group can significantly impact the inhibitory effect of the compounds on the HIF-1 pathway. This implies that the molecular structure of this compound, particularly the presence of the ethylsulfonyl group and the dimethylbenzenesulfonamide moiety, would be crucial in determining its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including rearrangements and hydrolysis under certain conditions. For example, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali leads to the formation of p-methylsulfonylphenylacetic acid . This indicates that this compound may also be susceptible to similar reactions, which could be relevant in the context of its stability and metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their formulation and delivery as therapeutic agents. The poor water solubility of the HIF-1 pathway inhibitor mentioned in paper necessitates its delivery in a specific formulation. This highlights the importance of understanding and optimizing the physical and chemical properties of this compound for its potential development as a therapeutic agent.

Scientific Research Applications

Structural and Pharmacological Modifications

- Research on related sulfonamide compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has shown that modifying the sulfonyl group can influence the inhibition of the HIF-1 pathway, which is critical for cancer therapy (Mun et al., 2012).

Anticancer and Antiviral Properties

- Sulfonamide derivatives, similar in structure to the mentioned compound, have been evaluated for their in vitro anticancer and anti-HIV activities. Certain derivatives showed high sensitivity against leukemia cell lines and moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).

Herbicidal Applications

- Compounds structurally related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide have been studied for their herbicidal activities. The development of biophore models for such compounds can lead to new herbicides (Ren et al., 2000).

Cytotoxic Properties

- Derivatives of pyrido[3,4-d]pyridazine, which are structurally related, have been synthesized to explore their potential as biologically active agents, particularly focusing on their cytotoxic properties against various human cancer cell lines (Wójcicka et al., 2022).

Antimicrobial Activity

- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural features with the compound , have been synthesized and showed promising antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Antitumor Activity

- Some N-arylsulfonamides and N-alkoxy-arylsulfonamides, similar in structure, have demonstrated significant antitumor activity against human tumor cell lines, particularly in ovarian and lung adenocarcinomas (Abbassi et al., 2014).

Mechanism of Action

Target of Action

Pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Mode of Action

It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities .

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities .

properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-11-19(21-22-20)16-6-8-17(9-7-16)23-29(26,27)18-10-5-14(2)15(3)13-18/h5-13,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRGQPNKRIKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)

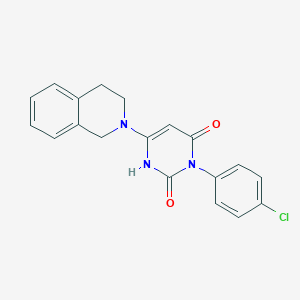

![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)

![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)

![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)